molecular formula C7H11ClFNO B1489312 2-Chloro-1-(3-fluoropyrrolidin-1-yl)propan-1-one CAS No. 2002031-64-1

2-Chloro-1-(3-fluoropyrrolidin-1-yl)propan-1-one

Cat. No.: B1489312
CAS No.: 2002031-64-1
M. Wt: 179.62 g/mol
InChI Key: DBXUIJFTBRJXSK-UHFFFAOYSA-N
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Description

2-Chloro-1-(3-fluoropyrrolidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C7H11ClFNO and its molecular weight is 179.62 g/mol. The purity is usually 95%.
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Scientific Research Applications

Catalytic Activity in Hydrogenation Reactions

The study by Aydemir et al. (2014) explores the catalytic use of Ru(II)–phosphinite compounds in transfer hydrogenation reactions, showcasing the potential of chloro- and fluoro-substituted ligands in catalysis. This research could indicate the utility of 2-Chloro-1-(3-fluoropyrrolidin-1-yl)propan-1-one in similar catalytic processes, especially in the efficient conversion of ketones to alcohols with high conversions up to 99% (Aydemir et al., 2014).

Photocyclization to Flavones

Košmrlj and Šket (2007) discuss the photocyclization of 2-chloro-substituted 1,3-diarylpropan-1,3-diones to flavones, highlighting the influence of halogen atoms and electron-donor groups on the reaction pathway. This suggests that halogenated compounds like this compound might be explored for synthesizing flavone structures through photocyclization, which is relevant in the development of pharmaceuticals and agrochemicals (Košmrlj & Šket, 2007).

Synthesis of Enantiomerically Pure Compounds

Singh and Umemoto (2011) report on the synthesis of N-protected 4-fluoropyrrolidine-2-carbonyl fluorides, showcasing a method for preparing enantiomerically pure compounds. The methodologies described for the stereospecific double fluorination could be applicable to the synthesis and application of this compound, especially in medicinal chemistry for the creation of dipeptidyl peptidase IV inhibitors (Singh & Umemoto, 2011).

Biochemical Analysis

Biochemical Properties

2-Chloro-1-(3-fluoropyrrolidin-1-yl)propan-1-one plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound is known to interact with various biomolecules, including enzymes such as cytochrome P450 and glutathione S-transferase. These interactions often involve the formation of covalent bonds or non-covalent interactions, leading to changes in the activity of these enzymes. For instance, this compound can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways and influencing cellular metabolism .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of key signaling molecules such as kinases and phosphatases, leading to changes in downstream signaling cascades . Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, resulting in altered expression of genes involved in cell growth, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. This compound can bind to the active sites of enzymes, leading to inhibition or activation of their catalytic activity . Additionally, this compound can interact with receptors on the cell surface, triggering intracellular signaling pathways that result in changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, this compound can undergo degradation or transformation, leading to changes in its biochemical activity. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its stability can be affected by factors such as temperature, pH, and the presence of other chemicals . Long-term exposure to this compound can result in cumulative effects on cellular function, including alterations in cell viability, proliferation, and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing cellular metabolism and promoting cell survival . At high doses, this compound can exhibit toxic or adverse effects, including cytotoxicity, oxidative stress, and inflammation . Threshold effects have been observed, where the compound’s effects become more pronounced beyond a certain dosage level .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that can further participate in biochemical reactions . The metabolic pathways of this compound can influence metabolic flux and metabolite levels, impacting overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. This compound can be transported across cell membranes through various transporters and binding proteins . Once inside the cell, this compound can localize to specific cellular compartments, where it can exert its effects on cellular function . The distribution of this compound within tissues can also influence its overall bioavailability and efficacy .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, this compound can localize to the nucleus, where it can interact with transcription factors and other nuclear proteins to regulate gene expression . Additionally, this compound can be directed to the mitochondria, where it can influence mitochondrial function and cellular metabolism .

Properties

IUPAC Name

2-chloro-1-(3-fluoropyrrolidin-1-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClFNO/c1-5(8)7(11)10-3-2-6(9)4-10/h5-6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBXUIJFTBRJXSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC(C1)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.